molecular formula C15H28N2O4S B5436459 (2,6-Dimethylmorpholin-4-yl)-(1-propylsulfonylpiperidin-4-yl)methanone

(2,6-Dimethylmorpholin-4-yl)-(1-propylsulfonylpiperidin-4-yl)methanone

Cat. No.: B5436459
M. Wt: 332.5 g/mol
InChI Key: PGBXAWXAWCJZLY-UHFFFAOYSA-N
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Description

(2,6-Dimethylmorpholin-4-yl)-(1-propylsulfonylpiperidin-4-yl)methanone is a complex organic compound that features both morpholine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylmorpholin-4-yl)-(1-propylsulfonylpiperidin-4-yl)methanone typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as 2,6-dimethylmorpholine), and a ketone or aldehyde. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylmorpholin-4-yl)-(1-propylsulfonylpiperidin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2,6-Dimethylmorpholin-4-yl)-(1-propylsulfonylpiperidin-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2,6-Dimethylmorpholin-4-yl)-(1-propylsulfonylpiperidin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A simpler analog that lacks the piperidine ring.

    1-Propylsulfonylpiperidine: Contains the piperidine ring but lacks the morpholine moiety.

Uniqueness

(2,6-Dimethylmorpholin-4-yl)-

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(1-propylsulfonylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4S/c1-4-9-22(19,20)17-7-5-14(6-8-17)15(18)16-10-12(2)21-13(3)11-16/h12-14H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBXAWXAWCJZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)C(=O)N2CC(OC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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